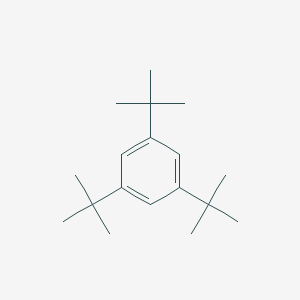![molecular formula C10H10Cl3NO3 B073795 [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 1477-41-4](/img/structure/B73795.png)
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is commonly used as an anticoccidial drug in poultry farming. The compound has been shown to inhibit the growth and proliferation of the protozoan parasites that cause coccidiosis, a common and highly contagious disease that affects chickens, turkeys, and other poultry species.
Mechanism Of Action
Clopidol exerts its anticoccidial activity by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the coccidian parasites. This results in the inhibition of parasite growth and proliferation, leading to the prevention and control of coccidiosis.
Biochemical And Physiological Effects
Clopidol has been shown to have a low toxicity profile and is generally well-tolerated by poultry. However, it can cause some adverse effects, such as decreased feed intake and weight gain, as well as changes in liver and kidney function. These effects are generally mild and reversible upon discontinuation of the drug.
Advantages And Limitations For Lab Experiments
Clopidol is a widely used anticoccidial drug in poultry farming, and its efficacy and safety have been well-established. However, its use in laboratory experiments may be limited by its specificity for coccidian parasites and its potential side effects. Additionally, the cost of the drug may be prohibitive for some research applications.
Future Directions
Further research is needed to explore the potential of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate as an antitumor agent and to elucidate its mechanism of action in this context. Additionally, the antioxidant and anti-inflammatory properties of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate warrant further investigation for their potential therapeutic applications in various disease states. Finally, the development of more specific and less toxic anticoccidial agents may be a promising avenue for future research in this field.
Synthesis Methods
The synthesis of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate involves the reaction of 3-(4-chlorophenyl)-3-hydroxypropylamine with phosgene to form the corresponding carbamate. The resulting product is then treated with 2,2-dichloroacetic acid to yield [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate.
Scientific Research Applications
Clopidol has been extensively studied for its effectiveness in controlling coccidiosis in poultry. It has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In addition, [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases associated with oxidative stress and inflammation.
properties
CAS RN |
1477-41-4 |
|---|---|
Product Name |
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
Molecular Formula |
C10H10Cl3NO3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[2,2-dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-6(2-4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChI Key |
RENLSHPSGMACFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



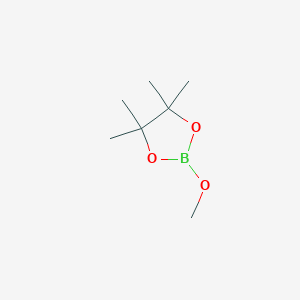
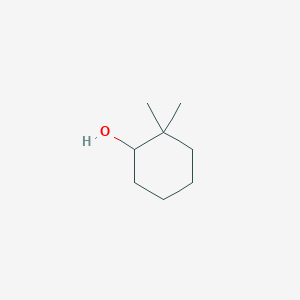
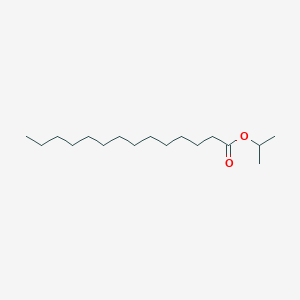
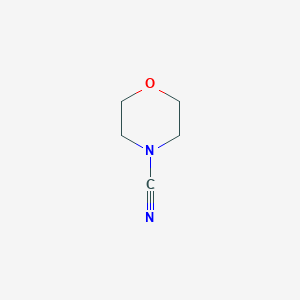
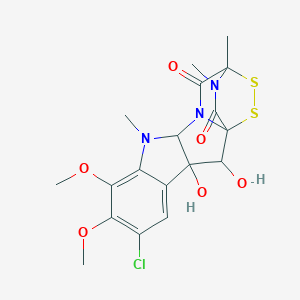
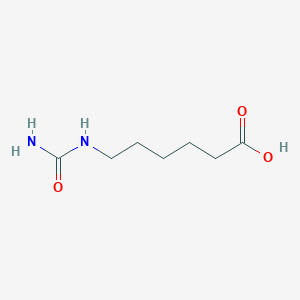
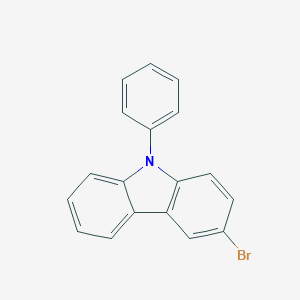
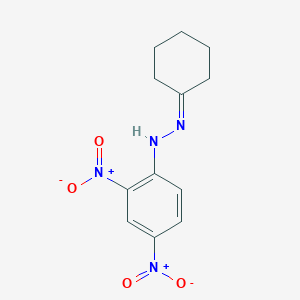
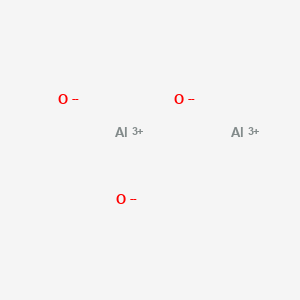
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
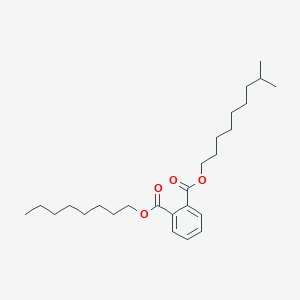
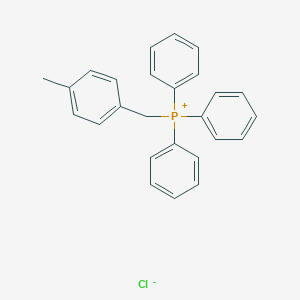
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
